2-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-methylpyrazine
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Overview
Description
The compound “2-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-methylpyrazine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms . The presence of a fluoromethyl group indicates the presence of a fluorine atom, which can significantly affect the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine ring and a pyrazine ring. The pyrrolidine ring is likely to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The fluoromethyl group, for instance, could potentially undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of a fluorine atom could affect the compound’s lipophilicity, electronegativity, basicity, and bioavailability .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the interest in pyrrolidine and pyrazine derivatives in medicinal chemistry, this compound could potentially be of interest in the development of new pharmaceuticals .
Properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]-3-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-8-10(13-4-3-12-8)14-5-2-9(6-11)7-14/h3-4,9H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSQWCPLAYKZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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